

Application Notes and Protocols for ML390 in Murine Models of Leukemia

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Compound of Interest

Compound Name: ML390

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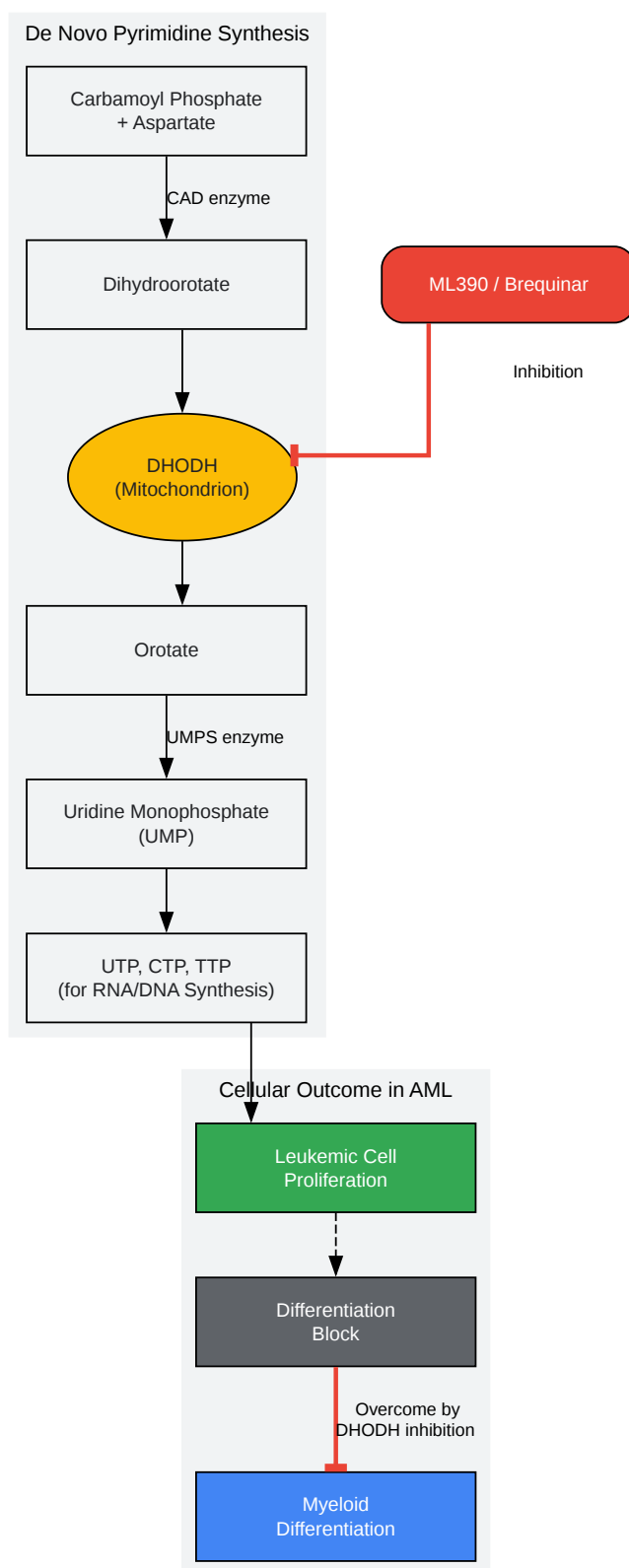
Introduction

ML390 is a potent and specific small-molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] In the context of acute myeloid leukemia (AML), rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[3][4] Inhibition of DHODH by **ML390** leads to pyrimidine starvation, which in turn induces cell cycle arrest, apoptosis, and, notably, the differentiation of immature leukemic blasts into mature myeloid cells.[2][3][4] This pro-differentiation effect makes DHODH an attractive therapeutic target for AML, a disease characterized by a blockade in myeloid differentiation.[5][6]

While **ML390** has demonstrated significant efficacy in in vitro models, its utility in in vivo murine studies is limited by low solubility and poor bioavailability.[3] Therefore, for in vivo applications, the well-characterized and potent DHODH inhibitor Brequinar (BRQ) is often used as a tool compound to probe the effects of DHODH inhibition in animal models of leukemia.[2][3][5] These application notes will cover the in vitro use of **ML390** and provide detailed protocols for the use of Brequinar in murine models of leukemia, reflecting the current scientific literature.

Mechanism of Action: DHODH Inhibition

ML390 and Brequinar act by inhibiting DHODH, a mitochondrial enzyme that catalyzes the conversion of dihydroorotate to orotate. This is a rate-limiting step in the de novo synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP, TTP). Leukemic cells, due to their high proliferative rate, are exquisitely sensitive to the depletion of pyrimidines, leading to the observed anti-leukemic effects.[4]



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DHODH inhibition blocks pyrimidine synthesis, leading to reduced proliferation and induced differentiation in AML cells.

Data Presentation

In Vitro Activity of ML390

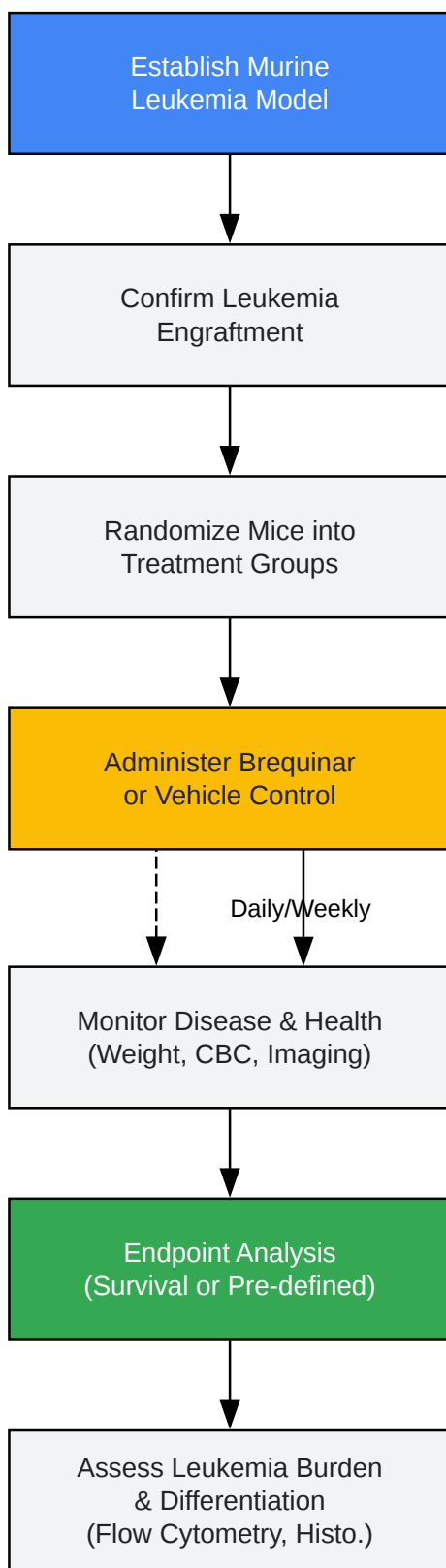
Cell Line Model	Assay	Endpoint	ML390 ED ₅₀	Reference
Murine (ER-HoxA9)	Differentiation	GFP Expression	~2 µM	[3]
Human (U937)	Differentiation	CD11b Expression	~2 µM	[3]
Human (THP1)	Differentiation	CD11b Expression	~2 µM	[3]

In Vivo Efficacy of Brequinar (BRQ) in Murine AML Models

Murine Model	Treatment Schedule	Key Outcomes	Reference
THP1 Xenograft (Subcutaneous)	5 mg/kg, Daily (PO) or 15 mg/kg, Q3D (PO)	Slowed tumor growth; Increased CD11b expression in explanted tumors.	[5]
HL60 Xenograft (Systemic, IV)	25 mg/kg, Days 1-4 of 7 (PO)	Significantly prolonged survival vs. vehicle control.	[5]
OCI/AML3 Xenograft (Systemic, IV)	25 mg/kg, Days 1-4 of 7 (PO)	Significantly prolonged survival vs. vehicle control.	[5]
Syngeneic HoxA9/Meis1 (Systemic, IV)	25 mg/kg, Days 1 & 4 of 7 (PO)	Decreased leukemia burden; Increased CD11b and Gr-1 expression in bone marrow.	[5]
Syngeneic MLL/AF9 (Systemic, IV)	25 mg/kg, Days 1-4 of 7 (PO)	Decreased leukemia burden; Increased MAC1 and Gr-1 expression; Decreased cKIT expression.	[5]

Experimental Workflow for In Vivo Studies

The general workflow for testing a DHODH inhibitor like Brequinar in a murine model of leukemia involves establishing the model, administering the compound, monitoring disease progression, and analyzing the therapeutic effect at the study endpoint.



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A typical workflow for evaluating a DHODH inhibitor in a murine leukemia model.

Experimental Protocols

Protocol 1: In Vitro Differentiation Assay with ML390

This protocol describes how to assess the pro-differentiation effect of **ML390** on AML cell lines.

Materials:

- AML cell lines (e.g., U937, THP1, MOLM-13)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep)
- **ML390** (stock solution in DMSO, e.g., 10 mM)
- Vehicle control (DMSO)
- 96-well culture plates
- Flow cytometry buffer (PBS + 2% FBS)
- Fluorochrome-conjugated antibodies (e.g., anti-human CD11b, anti-human CD14) and corresponding isotype controls.

Procedure:

- Cell Plating: Seed AML cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of complete medium.
- Compound Treatment: Prepare serial dilutions of **ML390** in culture medium. Add 100 μ L of the 2X final concentration to the wells. Ensure the final DMSO concentration is $\leq 0.1\%$ across all wells, including the vehicle control. Typical final concentrations for **ML390** range from 0.1 to 20 μ M.
- Incubation: Culture the cells for 72-96 hours at 37°C, 5% CO₂.
- Staining for Flow Cytometry:
 - Harvest cells and transfer to a V-bottom 96-well plate or FACS tubes.

- Wash cells once with 200 μ L of cold flow cytometry buffer and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 50 μ L of flow cytometry buffer containing the pre-titrated fluorescently-conjugated antibodies (e.g., anti-CD11b).
- Incubate for 30 minutes at 4°C in the dark.
- Wash cells twice with 200 μ L of flow cytometry buffer.
- Data Acquisition: Resuspend cells in 200 μ L of flow cytometry buffer and acquire data on a flow cytometer. Analyze the percentage of CD11b-positive cells or the mean fluorescence intensity (MFI) of CD11b as a measure of myeloid differentiation.

Protocol 2: Establishment of a Murine AML Model (Xenograft)

This protocol describes the establishment of a systemic AML model using the human OCI-AML3 cell line in immunodeficient mice.

Materials:

- OCI-AML3 cells
- Immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
- Sterile PBS, serum-free medium
- 30-gauge insulin syringes

Procedure:

- Cell Preparation: Culture OCI-AML3 cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase. Wash the cells twice with sterile, cold PBS or serum-free medium.
- Cell Count and Viability: Count the cells using a hemocytometer or automated cell counter and assess viability with trypan blue. Viability should be >90%.

- **Injection Suspension:** Resuspend the cells in cold, sterile PBS at a final concentration of 25×10^6 cells/mL. Keep the cell suspension on ice.
- **Intravenous Injection:**
 - Warm the mouse under a heat lamp to dilate the lateral tail veins.
 - Place the mouse in a restraint device.
 - Inject 5×10^6 cells in a volume of 200 μ L into the lateral tail vein using a 30-gauge insulin syringe.
- **Engraftment Monitoring:** Monitor mice for signs of disease (e.g., weight loss, ruffled fur, hind-limb paralysis). Leukemia engraftment can be confirmed by analyzing peripheral blood for the presence of human CD45⁺ cells starting 2-3 weeks post-injection. Treatment can commence once engraftment is confirmed (e.g., >1% hCD45⁺ cells in peripheral blood).[\[5\]](#)

Protocol 3: Brequinar Formulation and Administration

This protocol provides instructions for preparing and administering Brequinar for in vivo studies.

A. Oral Gavage Formulation (Suspension)

- **Vehicle:** 0.5% (w/v) Methylcellulose in sterile water.
- **Procedure:**
 - Calculate the required amount of Brequinar powder based on the number of mice, their average weight, and the desired dose (e.g., 25 mg/kg).
 - Weigh the Brequinar and place it in a sterile tube.
 - Add a small amount of the 0.5% methylcellulose vehicle to create a paste.
 - Gradually add the remaining vehicle while vortexing or sonicating to create a homogenous suspension.

- Administer a volume of 100-200 μ L via oral gavage using a proper gavage needle. Prepare fresh daily.[\[1\]](#)

B. Intraperitoneal (IP) Injection Formulation (Solution)

- Vehicle: 10% DMSO, 50% PEG400, 40% sterile saline (0.9% NaCl).[\[7\]](#)
- Procedure:
 - Calculate the required amount of Brequinar.
 - Dissolve the Brequinar powder completely in DMSO.
 - Add the PEG400 and mix thoroughly.
 - Add the sterile saline and mix until a clear solution is formed.
 - Administer via IP injection using a 27-gauge needle. Prepare fresh daily.

Protocol 4: Assessment of Leukemia Burden and Differentiation In Vivo

This protocol details how to assess treatment efficacy by analyzing bone marrow at the study endpoint.

Materials:

- Flow cytometry buffer (PBS + 2% FBS)
- RBC Lysis Buffer (e.g., ACK lysis buffer)
- Fluorochrome-conjugated antibodies for mouse models (e.g., anti-mouse CD45.1, CD45.2, Gr-1, Mac-1/CD11b, c-Kit) or human xenograft models (e.g., anti-human CD45, CD33, CD11b).
- Syringes and needles for bone marrow harvest.

Procedure:

- **Tissue Harvest:** At the study endpoint, euthanize mice according to institutional guidelines. Collect spleens and livers for weight measurement. Harvest bone marrow by flushing the femurs and tibias with flow cytometry buffer using a 25-gauge needle and syringe.
- **Single-Cell Suspension:** Create single-cell suspensions from the bone marrow and spleen by mashing the tissue through a 70 μ m cell strainer.
- **RBC Lysis:** Lyse red blood cells by incubating the cell suspension in ACK lysis buffer for 5 minutes at room temperature, then quench with excess flow cytometry buffer.
- **Cell Counting and Staining:**
 - Count the viable cells.
 - Aliquot approximately $1-2 \times 10^6$ cells per sample for staining.
 - Stain cells with the appropriate antibody cocktail (e.g., for a syngeneic MLL/AF9 model: CD45.1 to identify donor cells, Gr-1 and Mac-1 for differentiation, c-Kit for immaturity) for 30 minutes at 4°C.
- **Data Acquisition and Analysis:**
 - Wash the stained cells twice.
 - Acquire data on a flow cytometer.
 - Analyze the percentage of leukemic cells in the bone marrow and spleen (e.g., % hCD45⁺ in xenografts, or % CD45.1⁺ in syngeneic models).
 - Within the leukemia gate, quantify the expression of differentiation markers (e.g., Gr-1, Mac-1/CD11b) and immaturity markers (e.g., c-Kit) to assess the therapeutic effect.^[5]

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